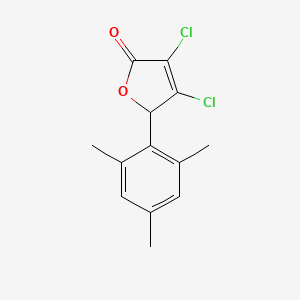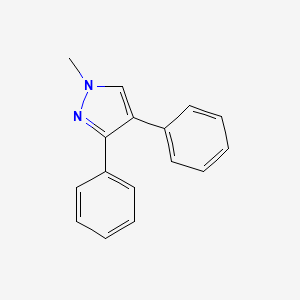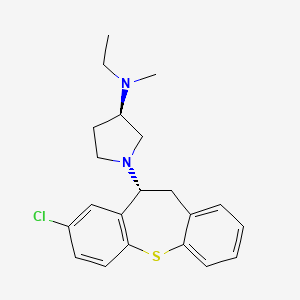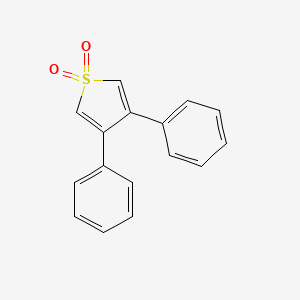
3,4-Diphenylthiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylthiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides
准备方法
Synthetic Routes and Reaction Conditions
3,4-Diphenylthiophene 1,1-dioxide is typically synthesized through the oxidation of 3,4-diphenylthiophene. The oxidation process involves the use of strong oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .
化学反应分析
Types of Reactions
3,4-Diphenylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and dimethyldioxirane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiophenes, and substituted thiophenes with various functional groups .
科学研究应用
3,4-Diphenylthiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is utilized in the development of photoelectric materials and organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds
作用机制
The mechanism of action of 3,4-diphenylthiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group acts as an electron-withdrawing group, making the thiophene ring more reactive towards electrophilic and nucleophilic attacks. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the thiophene ring .
相似化合物的比较
Similar Compounds
- 2,8-Dimethylthiophene 1,1-dioxide
- 3,4-Dichlorothiophene 1,1-dioxide
- 3-Chloro-4-fluorothiophene 1,1-dioxide
Uniqueness
3,4-Diphenylthiophene 1,1-dioxide is unique due to the presence of phenyl groups at the 3 and 4 positions of the thiophene ring. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and materials science .
属性
CAS 编号 |
54119-53-8 |
|---|---|
分子式 |
C16H12O2S |
分子量 |
268.3 g/mol |
IUPAC 名称 |
3,4-diphenylthiophene 1,1-dioxide |
InChI |
InChI=1S/C16H12O2S/c17-19(18)11-15(13-7-3-1-4-8-13)16(12-19)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
MAJKMBHWXWUJOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CS(=O)(=O)C=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


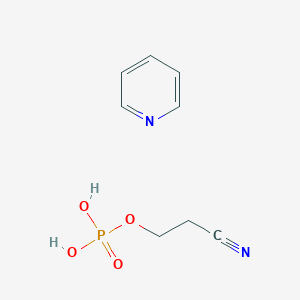
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![7-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14628487.png)
![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
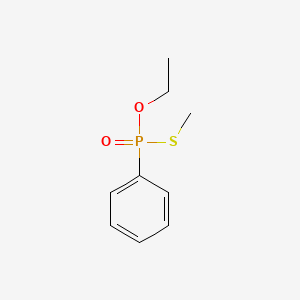
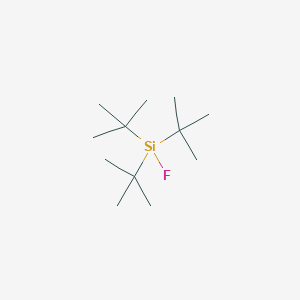

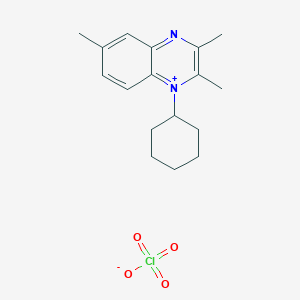
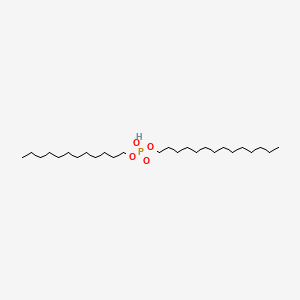
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
